molecular formula C10H18ClN B089264 2-Aminoadamantane hydrochloride CAS No. 10523-68-9

2-Aminoadamantane hydrochloride

Cat. No.: B089264
CAS No.: 10523-68-9
M. Wt: 187.71 g/mol
InChI Key: WLDWDRZITJEWRJ-UHFFFAOYSA-N
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Description

The HPLC assay of 2-adamantylamine hydrochloride after pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole has been studied.

Properties

IUPAC Name

adamantan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c11-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWDRZITJEWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13074-39-0 (Parent)
Record name 2-Adamantanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60147021
Record name 2-Adamantanamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-68-9
Record name 2-Adamantanamine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10523-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Adamantanamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010523689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Adamantanamine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13.7]dec-2-ylamine hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.964
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analytical methods commonly used to quantify 2-Adamantanamine hydrochloride in biological samples?

A1: Several analytical methods have been developed for the quantification of 2-Adamantanamine hydrochloride in biological samples. One approach utilizes high-performance liquid chromatography (HPLC) coupled with fluorescence detection. This method involves derivatizing 2-Adamantanamine hydrochloride with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or o-phthalaldehyde (OPA) and 1-thio-beta-D-glucose (TG) to enhance detectability. These methods have demonstrated good sensitivity and reproducibility for determining 2-Adamantanamine hydrochloride concentrations in human plasma [, ]. Another method uses HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) []. This technique provides high selectivity and sensitivity for quantifying 2-Adamantanamine hydrochloride, even in complex matrices like whole blood.

Q2: Can you explain the structural features of 2-Adamantanamine hydrochloride and its molecular weight?

A2: 2-Adamantanamine hydrochloride, also known as 2-Aminoadamantane hydrochloride, is an organic compound with the molecular formula C10H18ClN. Its molecular weight is 187.71 g/mol. The structure consists of an adamantane cage, which is a highly stable, symmetrical, and three-dimensional hydrocarbon molecule. An amino group (-NH2) is attached to the adamantane cage at the 2-position. The hydrochloride salt form refers to the compound's association with a hydrochloric acid (HCl) molecule, resulting in the presence of a chloride ion (Cl-) in the structure.

Q3: What are the known applications of 2-Adamantanamine hydrochloride in scientific research?

A3: 2-Adamantanamine hydrochloride has found utility in various scientific research areas. In pharmacology, it serves as a valuable tool in binding studies to investigate the interaction of adamantane derivatives with proteins like human α1-acid glycoprotein []. Additionally, 2-Adamantanamine hydrochloride is employed as an internal standard in analytical chemistry for the quantification of other compounds with similar structures, such as coumarin–monoterpene conjugates, using techniques like HPLC-MS/MS [].

Q4: Are there any reported structure-activity relationship (SAR) studies involving 2-Adamantanamine hydrochloride or its derivatives?

A4: While specific SAR studies focusing on 2-Adamantanamine hydrochloride are limited in the provided research, investigations into related adamantane derivatives, like amantadine (1-adamantanamine hydrochloride) and its analogs, offer insights into the impact of structural modifications on biological activity. Research has demonstrated that alterations in the adamantane ring substituents can significantly influence binding affinity to targets like human α1-acid glycoprotein []. These findings suggest that exploring structural variations in 2-Adamantanamine hydrochloride could lead to the discovery of compounds with tailored properties and potential applications in diverse fields.

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